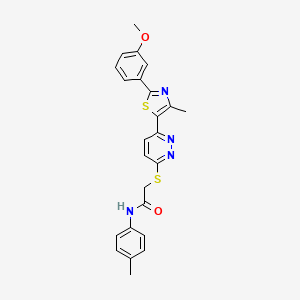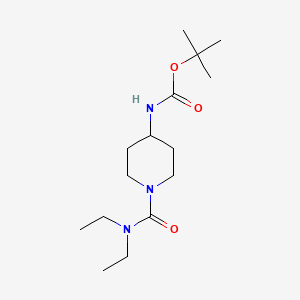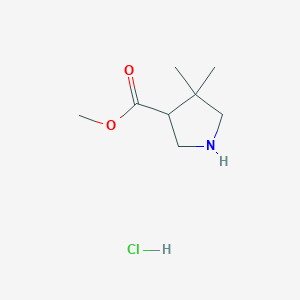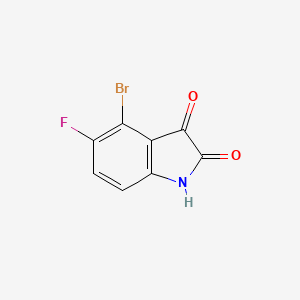
benzyl N-(5-azidopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyl N-(5-azidopentyl)carbamate: is an organic compound that features an azido group, a carbamate group, and a benzyl ester moiety
作用機序
Target of Action
Carbamates, in general, are known to interact with various enzymes or receptors .
Mode of Action
Benzyl N-(5-azidopentyl)carbamate, like other carbamates, is likely to interact with its targets through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Pharmacokinetics
Carbamates, in general, are known for their good chemical and proteolytic stabilities . They are also known for their ability to modulate biological properties and improve stability and pharmacokinetic properties .
Result of Action
Some carbamates have been found to exert inhibitory activity against certain strains of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes or other chemicals in the environment could potentially affect the stability and efficacy of the compound . Furthermore, microbial degradation is an environmental-friendly manner, which achieves degradation by the metabolism of microorganisms .
生化学分析
Biochemical Properties
Benzyl N-(5-azidopentyl)carbamate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often characterized by the formation of bonds between the carbamate group and the active sites of these enzymes .
Cellular Effects
Carbamates have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Carbamates are known to inhibit enzymes like ACHE and BCHE by carbamylation, a process that involves the addition of a carbamoyl group to these enzymes . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Carbamates are generally known for their stability and are used as protecting groups for amines in organic synthesis .
Dosage Effects in Animal Models
Carbamates have been reported to have dose-dependent effects, with toxic or adverse effects observed at high doses .
Metabolic Pathways
Carbamates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Carbamates, due to their chemical stability and ability to permeate cell membranes, are expected to be distributed widely within cells .
Subcellular Localization
The localization of carbamates and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(5-azidopentyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Azido Group: The azido group can be introduced through the reaction of an appropriate alkyl halide with sodium azide.
Carbamate Formation:
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The azido group can undergo oxidation reactions, potentially forming nitrenes or other reactive intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitrenes or other oxidized species.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or esters.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in click chemistry reactions due to the presence of the azido group.
Biology:
- Utilized in bioconjugation techniques to label biomolecules.
- Studied for its potential use in drug delivery systems.
Medicine:
- Investigated for its potential as a prodrug, where the active drug is released upon metabolic conversion.
Industry:
- Used in the production of specialty chemicals and materials.
類似化合物との比較
5-Azidopentylcarbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
5-Azidopentylcarbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.
5-Azidopentylcarbamic acid propyl ester: Similar structure but with a propyl ester instead of a benzyl ester.
Uniqueness: The presence of the benzyl ester moiety in benzyl N-(5-azidopentyl)carbamate can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The benzyl group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
benzyl N-(5-azidopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-17-16-10-6-2-5-9-15-13(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEKZKYLWRVFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874812.png)



![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)



![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)
